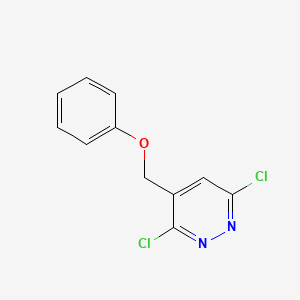

3,6-Dichloro-4-(phenoxymethyl)pyridazine

Description

Significance of Pyridazine (B1198779) Derivatives in Contemporary Chemical and Biological Sciences

Pyridazine derivatives have garnered considerable attention in contemporary science due to their wide spectrum of biological activities. The pyridazine nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Researchers have extensively explored the synthesis and biological evaluation of pyridazine-containing compounds, revealing their potential as therapeutic agents.

The versatility of the pyridazine ring allows for substitutions at various positions, leading to a vast library of derivatives with distinct biological profiles. zcpc.net These derivatives have been reported to exhibit a range of pharmacological effects, including:

Antimicrobial and Antifungal Activity: Many pyridazine derivatives have shown potent activity against various strains of bacteria and fungi. zcpc.net

Anticancer Properties: Certain substituted pyridazines have been investigated as potential anticancer agents, with some showing inhibitory effects on cancer cell lines.

Anti-inflammatory and Analgesic Effects: The pyridazine scaffold is a key component in molecules designed to have anti-inflammatory and pain-relieving properties. nih.gov

Cardiovascular Effects: Some pyridazine derivatives have been studied for their potential in treating cardiovascular conditions.

Agrochemical Applications: Beyond medicine, pyridazine derivatives have found use in agriculture as herbicides and pesticides.

The continued exploration of pyridazine derivatives is a testament to their importance in the quest for new and effective chemical entities for a variety of scientific applications.

Historical Context of Halogenated Pyridazines as Synthetic Intermediates

Halogenated heterocycles, particularly those containing chlorine atoms, have historically served as crucial building blocks in organic synthesis. 3,6-Dichloropyridazine (B152260) is a prime example of such a versatile intermediate. zcpc.netguidechem.com Its two chlorine atoms are reactive sites that can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the pyridazine ring. zcpc.net

The synthetic utility of 3,6-dichloropyridazine stems from the differential reactivity of its chlorine atoms, which can sometimes be selectively substituted under controlled reaction conditions. This allows for a stepwise and controlled approach to the synthesis of more complex molecules. For decades, chemists have utilized 3,6-dichloropyridazine as a starting material to create a wide array of substituted pyridazines for various research purposes, including the development of new pharmaceuticals and agrochemicals. guidechem.comnbinno.com The commercial availability and relatively low cost of 3,6-dichloropyridazine have further cemented its role as a foundational molecule in heterocyclic chemistry. chemicalbook.com

Research Rationale for Investigating 3,6-Dichloro-4-(phenoxymethyl)pyridazine

The investigation into novel chemical compounds is often driven by the principle of molecular hybridization, where known pharmacophores or functional groups are combined to create new molecules with potentially enhanced or novel biological activities. The rationale for synthesizing and studying this compound is rooted in this concept.

This specific compound combines two key structural motifs: the 3,6-dichloropyridazine core and a phenoxymethyl (B101242) substituent. The 3,6-dichloropyridazine moiety provides a well-established scaffold known for its reactivity and presence in biologically active compounds. The phenoxymethyl group, on the other hand, is also found in various molecules with demonstrated pharmacological relevance. For instance, phenoxymethylpenicillin is a well-known antibiotic, and other phenoxy-containing compounds have shown a range of biological effects, including antimicrobial and anti-inflammatory properties. drugbank.comresearchgate.net

The strategic placement of the phenoxymethyl group at the 4-position of the 3,6-dichloropyridazine ring could lead to a molecule with unique properties. The research interest in this compound would likely be to explore its potential as:

A novel biologically active agent: The combination of the pyridazine and phenoxymethyl moieties could result in synergistic or novel pharmacological activities.

A synthetic intermediate: The remaining chlorine atom at either the 3 or 6 position could serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity, which can guide the design of more potent and selective drugs.

By synthesizing and evaluating this compound, researchers could potentially uncover new therapeutic leads or valuable synthetic intermediates for the development of future medicines and other useful chemical products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

107228-63-7 |

|---|---|

Molecular Formula |

C11H8Cl2N2O |

Molecular Weight |

255.10 g/mol |

IUPAC Name |

3,6-dichloro-4-(phenoxymethyl)pyridazine |

InChI |

InChI=1S/C11H8Cl2N2O/c12-10-6-8(11(13)15-14-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2 |

InChI Key |

GHCVWBZCYYGIOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=NN=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3,6 Dichloro 4 Phenoxymethyl Pyridazine and Its Analogues

Strategies for the Preparation of the Pyridazine (B1198779) Scaffold.organic-chemistry.orgrsc.orgacs.org

The construction of the pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, can be achieved through various synthetic strategies. chemtube3d.com A common and well-established method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). chemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com

Another versatile approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org This method utilizes electron-deficient dienes, such as tetrazines, which react with electron-rich dienophiles, like alkynes, to form a bicyclic intermediate that then undergoes a retro-Diels-Alder reaction by extruding a molecule of nitrogen to yield the pyridazine ring. rsc.org This strategy offers a high degree of control over the substitution pattern of the resulting pyridazine. rsc.org The synthesis of pyridazines can also be initiated from readily available starting materials like maleic anhydride (B1165640), which can react with hydrazine to form the pyridazine-3,6-diol scaffold. youtube.com

The versatility of these synthetic routes allows for the preparation of a wide array of substituted pyridazines, which can serve as precursors for more complex molecules. acs.org The choice of a particular synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Key Halogenated Pyridazine Precursors.rsc.orgacs.org

For the synthesis of 3,6-dichloro-4-(phenoxymethyl)pyridazine, a key intermediate is a halogenated pyridazine, most notably 3,6-dichloropyridazine (B152260). This precursor is commonly synthesized from pyridazine-3,6-diol (maleic hydrazide) through a reaction with a chlorinating agent. google.comgoogle.comchemicalbook.com Reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are frequently employed for this transformation. google.comgoogle.com

The reaction typically involves heating pyridazine-3,6-diol with an excess of the chlorinating agent, which converts the hydroxyl groups into chlorine atoms. google.comchemicalbook.com The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired 3,6-dichloropyridazine. google.com Alternative methods for the synthesis of halogenated pyridazines include the use of N-chlorosuccinimide (NCS) in the presence of an acid. google.com The availability and reactivity of 3,6-dichloropyridazine make it a crucial building block for the synthesis of a wide range of functionalized pyridazine derivatives. chemicalbook.com

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Pyridazine-3,6-diol | POCl3 | 3,6-Dichloropyridazine | 85 | chemicalbook.com |

| 3,6-Dihydroxypyridazine | PCl5 | 3,6-Dichloropyridazine | 82 | google.com |

| 3,6-Dihydroxypyridazine | POCl3 in Chloroform | 3,6-Dichloropyridazine | 87.10 | google.com |

Regioselective Functionalization Approaches.

Once the 3,6-dichloropyridazine scaffold is obtained, the next critical step is the regioselective introduction of substituents. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, but their reactivity can be influenced by electronic and steric factors. The selective functionalization at a specific position is a key challenge in pyridazine chemistry.

One approach to achieve regioselectivity is through the use of pyridyne intermediates. rsc.org The generation of a 3,4-pyridyne from a 3-chloro-substituted pyridine (B92270) allows for the regioselective addition of a nucleophile at the 4-position, followed by quenching of the resulting intermediate with an electrophile at the 3-position. rsc.org While this has been demonstrated for pyridines, analogous chemistry could potentially be applied to pyridazines.

Furthermore, the inherent reactivity differences of the positions on the pyridazine ring can be exploited. For instance, in reactions of tetrazines with unsymmetrical alkynes, the regioselectivity of the resulting pyridazine is governed by the electronic and steric properties of the substituents on the alkyne. rsc.org In the context of 3,6-dichloropyridazine, the introduction of a substituent at the 4-position would likely proceed through a different mechanism, possibly involving metal-catalyzed cross-coupling reactions or direct substitution under controlled conditions. The specific conditions required to achieve selective functionalization at the C-4 position of 3,6-dichloropyridazine while retaining the chlorine atoms at C-3 and C-6 would require careful optimization of reaction parameters.

Introduction of the Phenoxymethyl (B101242) Substituent.organic-chemistry.org

The introduction of the phenoxymethyl group onto the pyridazine scaffold at the 4-position is a crucial step in the synthesis of this compound. This transformation can be envisioned to occur through a nucleophilic substitution reaction. A common method for forming an ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. In this case, sodium phenoxide could be reacted with a 4-halomethyl-3,6-dichloropyridazine.

Alternatively, if a 4-hydroxy-3,6-dichloropyridazine derivative is available, the phenoxymethyl group could be introduced via a Mitsunobu reaction with phenol. Another plausible route involves the reaction of 3,6-dichloropyridazine with a phenoxymethyl-containing nucleophile in a cross-coupling reaction, catalyzed by a transition metal such as palladium or copper. The specific strategy would depend on the availability of the appropriately functionalized pyridazine precursor. Given the structure of the target molecule, a likely precursor would be 3,6-dichloro-4-(halomethyl)pyridazine, which would then undergo nucleophilic substitution with phenoxide.

Exploration of Reaction Mechanisms and Pathways in Pyridazine Synthesis.organic-chemistry.orgnih.gov

The synthesis of the pyridazine ring itself can proceed through various mechanistic pathways. The reaction of 1,4-dicarbonyl compounds with hydrazine involves a double condensation to form a dihydropyridazine, which is then aromatized through an oxidation step. chemtube3d.com

The inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynes is a concerted [4+2] cycloaddition. rsc.org Density functional theory (DFT) calculations have been used to analyze the reaction mechanism and predict the regioselectivity of this transformation. rsc.org The reaction proceeds through a transition state where the new carbon-carbon bonds are formed, followed by the retro-Diels-Alder extrusion of a stable nitrogen molecule, which drives the reaction forward. rsc.org

Nucleophilic substitution on halogenated pyridazines can occur through different mechanisms. The SNAr (addition-elimination) mechanism is common for activated aromatic systems. However, in some cases, particularly with strong bases like potassium amide in liquid ammonia, a ring-opening and ring-closing mechanism known as SN(ANRORC) can be operative. wur.nl Understanding these mechanisms is crucial for predicting the outcome of reactions and for designing synthetic routes to specifically substituted pyridazines.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation.researchgate.net

The characterization and structural elucidation of newly synthesized pyridazine derivatives rely on a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of organic molecules. Multi-nuclear NMR, including 1H, 13C, 14N, and 15N NMR, provides detailed information about the chemical environment of each atom in the molecule. researchgate.net For pyridazine derivatives, 1H NMR can be used to identify the protons on the pyridazine ring and the substituents, while 13C NMR provides information about the carbon skeleton. nih.govmdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.govliberty.edu Characteristic absorption bands in the IR spectrum can confirm the presence of C=N and C-Cl bonds in the pyridazine ring, as well as the ether linkage and aromatic rings of the phenoxymethyl substituent. nih.govliberty.edu

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula. nih.gov

These techniques, often used in combination, are essential for unequivocally confirming the structure of this compound and its analogues.

Derivatization, Structural Modification, and Analog Design

Strategies for the Generation of Novel Pyridazine (B1198779) Derivatives

The pyridazine ring's highly π-deficient aromatic character makes it an excellent candidate for functionalization. rsc.orgresearchgate.net Two primary strategies exist for creating pyridazine derivatives: the construction of the pyridazine ring from precursors like 1,4-diketones and hydrazine (B178648), or the functionalization of a pre-existing pyridazine ring. rsc.org The latter approach is often favored for its versatility and the availability of starting materials. rsc.org

Key functionalization strategies for pyridazine scaffolds, such as the one found in 3,6-Dichloro-4-(phenoxymethyl)pyridazine, include:

Nucleophilic Substitution: The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms, makes the core highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This is the most common method for introducing a wide variety of functional groups by displacing the chloro substituents.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are employed to form new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions. researchgate.netresearchgate.net These reactions are powerful tools for introducing aryl, alkyl, and amino groups.

Metallation and Electrophilic Quenching: Direct deprotonation of a C-H bond on the pyridazine ring can be achieved using strong bases, creating an organometallic intermediate. This intermediate can then react with various electrophiles to introduce new substituents. researchgate.netresearchgate.net This method allows for functionalization at positions not occupied by leaving groups like chlorine.

The introduction of diverse functionalities such as bromine, iodine, nitro, or cyano groups onto the pyridazine ring can significantly enhance its reactivity and regioselectivity for subsequent transformations, expanding the potential for creating diverse chemical libraries. researchgate.net

Chemical Transformations at the Dichloropyridazine Moiety

The two chlorine atoms at the C-3 and C-6 positions of the this compound core are the primary sites for chemical transformation. guidechem.comjofamericanscience.org These positions are reactive and can undergo sequential or simultaneous substitution reactions, allowing for the controlled introduction of new functional groups.

Selective mono-substitution of a single chlorine atom can be achieved by carefully controlling reaction conditions and the stoichiometry of the nucleophile. jofamericanscience.org A wide range of nucleophiles have been successfully employed to displace the chlorine atoms on the 3,6-dichloropyridazine (B152260) scaffold.

Table 1: Examples of Nucleophilic Substitution Reactions on the 3,6-Dichloropyridazine Core

| Nucleophile Category | Specific Reagent Example | Product Type | Reference |

| Nitrogen Nucleophiles | 2-Aminophenol | Substituted aminopyridazine | researchgate.net |

| Phenylalanine | Substituted aminopyridazine | researchgate.net | |

| Acid Hydrazides | Hydrazinylpyridazine | jofamericanscience.org | |

| Sodium Azide (B81097) | Tetrazolopyridazine | jofamericanscience.org | |

| 2-Chlorobenzylamine | N-alkylated pyridazine | jofamericanscience.org | |

| Oxygen Nucleophiles | 2-Aminophenol (phenolic OH) | Aryloxypyridazine | researchgate.net |

| p-Methoxyphenol | Aryloxypyridazine | clockss.org | |

| Sulfur Nucleophiles | Thiosemicarbazide | Thionated pyridazine derivative | jofamericanscience.org |

| Thiourea | Pyridazinethione | nih.gov |

The regioselectivity of these reactions is a critical aspect. For an unsymmetrically substituted pyridazine, the electronic and steric environment around each chlorine atom will influence which one is more readily displaced. For instance, in related dichloropyridazinones, substitution can occur regioselectively at either the C-4 or C-5 position depending on the nucleophile and reaction conditions. clockss.org

Modifications and Substitutions on the Phenoxymethyl (B101242) Group

While the dichloropyridazine moiety offers sites for extensive derivatization, the phenoxymethyl group provides a secondary handle for structural modification and analog design. Altering this part of the molecule is a common strategy in medicinal chemistry to fine-tune pharmacokinetic and pharmacodynamic properties. nih.gov

Modifications can be broadly categorized into two types:

Substitution on the Phenyl Ring: Electron-donating or electron-withdrawing groups can be introduced at the ortho, meta, or para positions of the phenyl ring. These substitutions can alter the electronic properties, lipophilicity, and steric bulk of the entire molecule. For example, the introduction of methoxy (B1213986) or chloro groups onto a phenyl ether has been shown to be comparable in activity to unsubstituted derivatives in other chemical series. nih.gov

Replacement of the Phenyl Ring: The phenyl ring itself can be replaced with other cyclic systems to explore different structural possibilities. Common replacements include other aromatic rings (e.g., naphthyl) or various heteroaromatic rings (e.g., pyridine (B92270), pyrimidine), which can introduce polar contacts and alter solubility. nih.govresearchgate.net

Table 2: Potential Modifications of the Phenoxymethyl Side Chain

| Modification Type | Example Substituent/Group | Potential Impact on Properties | Reference Analogies |

| Aryl Ring Substitution | -Cl, -F (Halogens) | Increase lipophilicity, alter electronic profile | nih.gov |

| -CH₃, -OCH₃ (Electron-donating) | Modify metabolic stability, alter binding interactions | nih.gov | |

| -CF₃, -CN (Electron-withdrawing) | Modulate pKa, enhance binding through dipole interactions | researchgate.net | |

| Aryl Ring Replacement | Naphthyl | Increase steric bulk and lipophilicity | nih.gov |

| Pyridyl | Introduce hydrogen bond acceptor, increase polarity | nih.gov | |

| Pyrimidinyl | Introduce multiple hydrogen bond acceptors, lower cLogP | nih.gov | |

| Linker Modification | Replacement of ether oxygen | Alter bond angles and flexibility | researchgate.net |

These modifications are crucial for developing a comprehensive structure-activity relationship (SAR), guiding the design of analogs with improved characteristics.

Synthesis of Fused Heterocyclic Systems Incorporating Pyridazine

A powerful strategy for creating novel chemical architectures is the synthesis of fused heterocyclic systems, where another ring is built onto the pyridazine framework. blumberginstitute.org This approach generates rigid, polycyclic structures with distinct three-dimensional shapes, which can lead to unique biological activities. eurekaselect.com this compound, or its derivatives, can serve as a precursor for such constructions.

Several synthetic routes can be employed to achieve ring fusion:

Intramolecular Cyclization: A common method involves first substituting one of the chlorine atoms with a nucleophile that contains a second reactive group. This group can then react with the remaining chlorine or another position on the pyridazine ring to form the new fused ring. For instance, reacting 3,6-dichloropyridazine with 2-hydroxyethylamines, followed by an intramolecular cyclization, yields imidazo[1,2-b]pyridazine (B131497) derivatives. researchgate.net

Reaction with Dinucleophiles: Reagents with two nucleophilic centers, such as hydrazine or its derivatives, can react with the dichloropyridazine core to form fused systems. The reaction of 3,6-dichloropyridazine with sodium azide affords a fused chlorotetrazolopyridazine. jofamericanscience.org Similarly, substituted hydrazinylpyridazines can be cyclized with reagents like acetic anhydride (B1165640) or carbon disulfide to yield pyridazinotriazine derivatives. nih.gov

Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, such as the hetero Diels-Alder reaction, to form fused systems. mdpi.comorganic-chemistry.org

Table 3: Examples of Fused Heterocyclic Systems Derived from Pyridazines

| Starting Pyridazine Derivative | Reagent(s) for Cyclization | Resulting Fused System | Reference |

| 3,6-Dichloropyridazine | 1. 2-Hydroxyethylamines2. Swern Oxidation | Imidazo[1,2-b]pyridazine | researchgate.net |

| 3,6-Dichloropyridazine | Sodium Azide (NaN₃) | Tetrazolo[1,5-b]pyridazine | jofamericanscience.org |

| 4-Hydrazinyl-3-chloropyridazine | Acetic Anhydride | Pyridazino[4,3-e] rsc.orgresearchgate.netnih.govtriazine | nih.gov |

| 4-Hydrazinyl-3-chloropyridazine | Carbon Disulfide | Thione-substituted Pyridazinotriazine | nih.gov |

| 2-Chloro-3-nitropyridine & 6-chloropyridazin-3(2H)-one | POCl₃ (cyclization promoter) | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | researchgate.net |

The synthesis of these fused systems significantly expands the chemical diversity derivable from the this compound scaffold, offering access to novel classes of compounds. liberty.eduguidechem.com

Computational and Theoretical Investigations of 3,6 Dichloro 4 Phenoxymethyl Pyridazine and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods model the molecule's electronic structure to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net For pyridazine (B1198779) derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine optimized molecular structures and vibrational frequencies. researchgate.net Such studies on related compounds, like 3,6-dichloro-4-methylpyridazine (B106839) and 3,6-dichloropyridazine-4-carboxylic acid, provide insights into molecular stability arising from hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net These theoretical calculations are crucial for correlating the chemical properties of the molecules with their potential biological activities, offering important information that precedes experimental studies. mdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps demonstrate the chemical stability of the molecule. researchgate.net For various pyridazine derivatives, these energy gaps are calculated to understand their electronic properties and reactivity. researchgate.netmdpi.com The selection of the appropriate orbital (LUMO or LUMO+1) is key to correctly correlating computational results with observed reactivity trends in heterocyclic compounds. wuxibiology.com

Table 1: Frontier Orbital Energies and Reactivity Descriptors (Illustrative for Pyridazine Analogues) Note: The following data is illustrative of typical values for related heterocyclic compounds and may not represent 3,6-Dichloro-4-(phenoxymethyl)pyridazine directly.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (η) | ELUMO - EHOMO | 4.5 to 6.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 3.0 |

| Electrophilicity Index (ω) | A measure of energy lowering upon accepting electrons | 0.5 to 1.5 |

This interactive table is based on typical data found in computational studies of related heterocyclic systems.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. nih.gov Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov In studies of pyridazine analogues, MEP analysis helps identify the charge density distribution and sites of chemical reactivity, which is crucial for understanding how the molecule might interact with biological receptors. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to understand and predict ligand-target interactions. tandfonline.com

For pyridazine derivatives, docking studies have been employed to explore their potential as inhibitors of various biological targets. For instance, analogues have been docked into the active sites of enzymes like cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.govnih.gov These simulations reveal the binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyridazine ligand and the amino acid residues of the receptor's active site. tandfonline.comrsc.org The results from these studies help in the rational design of new, more potent inhibitors by optimizing the ligand structure to enhance binding affinity. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is essential for predicting the physical properties and stability of a solid-state material.

For related pyridazine structures, Hirshfeld analysis has shown that H···H, H···C/C···H, and H···O/O···H contacts are often the most significant interactions, contributing substantially to the stability of the crystal structure. nih.govresearchgate.net This technique provides a detailed picture of how molecules pack together, highlighting the dominant forces, such as hydrogen bonding and van der Waals interactions, that define the supramolecular architecture. researchgate.net

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Example for a Pyridazine Analogue)

| Contact Type | Contribution (%) |

| H···H | 36.5% |

| H···O/O···H | 18.6% |

| H···C/C···H | 15.4% |

| H···Cl/Cl···H | 11.2% |

| C···C | 7.6% |

This interactive table is based on published data for a pyridazine derivative and illustrates typical contributions to crystal packing. nih.gov

3D Energy Frameworks

The stability and packing of molecules within a crystal lattice are dictated by a variety of intermolecular interactions. The 3D energy framework analysis allows for the visualization and quantification of these interactions, providing a deeper understanding of the crystal's architecture. This analysis typically involves the calculation of electrostatic, dispersion, polarization, and repulsion energies between molecular pairs.

The interaction energies are calculated using computational methods such as Density Functional Theory (DFT). uomphysics.netrasayanjournal.co.in These calculations help in understanding the topology of molecular interactions within the crystal. rasayanjournal.co.in The total energy of interaction is a sum of electrostatic, dispersion, repulsion, and polarization energies. rasayanjournal.co.in

For the analogous compounds, the total interaction energies were found to be significant, indicating stable crystal packing. The breakdown of these energies reveals the primary forces at play. Generally, dispersion forces are a major contributor to the stabilization of molecular packing in such organic molecules. uomphysics.net

Table 1: Interaction Energies for Analogous Pyridazine Derivatives (kJ/mol)

| Energy Component | Analogue A | Analogue B |

|---|---|---|

| Electrostatic | -50.2 | -65.8 |

| Dispersion | -100.5 | -102.3 |

| Repulsion | 45.1 | 48.5 |

| Total Energy | -105.6 | -119.6 |

This data is representative of analogous compounds and serves as an illustrative example. uomphysics.net

The visualization of the energy frameworks, often depicted as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength, shows that the packing is dominated by dispersion and electrostatic interactions. rasayanjournal.co.in

In Silico Prediction of Pharmacokinetic Profiles

In silico methods are invaluable tools in modern drug discovery, allowing for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov These predictions help in identifying potential liabilities and optimizing molecular structures to improve their pharmacokinetic profiles. For this compound, while specific experimental data is scarce, its pharmacokinetic properties can be predicted using various computational models based on its structure.

Several key parameters are evaluated in an in silico ADME assessment:

Lipophilicity (logP): This parameter influences solubility, absorption, and distribution. A balanced logP is crucial for good oral bioavailability. researchgate.net

Aqueous Solubility (logS): Adequate solubility is necessary for absorption and distribution. nih.gov

Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs.

Blood-Brain Barrier (BBB) Permeability: This indicates the potential for a compound to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions.

Drug-likeness: This is assessed based on rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Based on the analysis of structurally similar pyridazine derivatives, a predicted pharmacokinetic profile for this compound can be postulated.

Table 2: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight (g/mol) | 271.12 | Complies with Lipinski's Rule (<500) |

| logP (Consensus) | 3.5 - 4.5 | Good lipophilicity for membrane permeability |

| Aqueous Solubility (logS) | Moderately to poorly soluble | May require formulation strategies to improve absorption |

| GI Absorption | High | Likely well-absorbed from the gastrointestinal tract |

| BBB Permeant | Yes | Potential for central nervous system activity |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

The data in this table is predictive and based on computational models for the target compound and its analogues.

The predicted high gastrointestinal absorption and compliance with Lipinski's rules suggest that this compound has a favorable profile for oral bioavailability. However, its predicted inhibition of CYP2D6 indicates a potential for interactions with other drugs metabolized by this enzyme, a factor that would require further investigation in later stages of drug development.

Structure Activity Relationship Sar Analysis for Pyridazine Derivatives

Comprehensive Analysis of Structural Features Influencing Biological Activities

The biological activity of pyridazine (B1198779) derivatives is highly dependent on the nature, position, and orientation of substituents on the pyridazine ring. Research across various therapeutic areas has highlighted key structural modifications that modulate the efficacy and selectivity of these compounds.

For instance, in the context of amyloid inhibition, the type and position of aryl substituents on the pyridazine core are critical. nih.govacs.org Studies on derivatives of the pyridazine-based molecule RS-0406 have shown that both the bulkiness and the electronic properties of these substituents significantly influence their ability to inhibit amyloid fibril formation. nih.govacs.org The presence of halogen atoms can introduce halogen bonding, which may enhance binding to the target protein. nih.govacs.org Furthermore, the hydrogen-bonding capacity of substituents plays a role in stabilizing the protein monomer in its partially unfolded state, thereby preventing aggregation. nih.govacs.org A fluorinated derivative, for example, demonstrated more effective kinetic inhibition of fibril nucleation compared to the parent compound. nih.govacs.org

In the realm of anti-inflammatory agents, modifications to the pyridazinone core have yielded compounds with potent activity. The pyridazinone structure is a recognized scaffold for developing novel anti-inflammatory drugs, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2). Alterations to substituents at various positions of the pyridazinone ring have been explored to optimize activity. For example, substituting the methyl group at position 3 with a para-phenyl-substituted group in certain acetamide (B32628) derivatives led to active compounds. mdpi.com Additionally, modifications to a 3-methoxybenzyl chain, such as removing the methoxy (B1213986) group or replacing it with a fluorine atom, have been shown to improve anti-inflammatory activity. mdpi.com

The following table summarizes the influence of structural features on the biological activities of pyridazine derivatives based on various studies.

| Biological Target/Activity | Structural Feature | Influence on Activity |

| Amyloid Inhibition | Type and position of aryl substituents | Critical for inhibitory role in amyloid fibril formation. nih.govacs.org |

| Halogen substituents on aryl rings | Can introduce halogen bonding, potentially enhancing activity. nih.govacs.org | |

| Hydrogen-bonding groups | Important for stabilizing the target protein. nih.govacs.org | |

| Anti-inflammatory (COX-2 Inhibition) | Substitution at position 3 of pyridazinone ring | A methyl group or a para-phenyl-substituted group can confer activity. mdpi.com |

| Modifications to a 3-methoxybenzyl chain | Removal or substitution of the methoxy group can enhance activity. mdpi.com | |

| Thromboxane (B8750289) A2 Biosynthesis Inhibition | Length of the alkyl chain at the N-2 position | Greatly influences the potency of the inhibitor. |

| Halogen atom on the benzyl (B1604629) group at C-5 | Increases enzyme inhibition in vitro. |

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyridazine derivatives, specific pharmacophoric models have been proposed for various targets.

For inhibitors of thromboxane A2 (TXA2) biosynthesis, a key target in antiplatelet therapy, a clear pharmacophoric model has emerged from studies on pyridazinyl alkanoic acids and related amides. The essential features include:

A pyridazine ring: This serves as the central scaffold.

An acidic moiety: A carboxylic acid or a related group at the end of an alkyl chain attached to the N-2 position of the pyridazine ring is crucial for activity. The length of this chain is a critical determinant of potency.

A lipophilic group: A benzyl group at the C-5 position of the pyridazine ring contributes to binding.

An electron-withdrawing group: The presence of a halogen atom, such as fluorine, on the aromatic ring of the benzyl group enhances inhibitory activity.

Molecular modeling studies have suggested that these features allow the pyridazinone derivatives to mimic the natural substrate, prostaglandin (B15479496) H2 (PGH2), and fit into the active site of the TXA2 synthase enzyme.

For aminopyridazine derivatives acting as selective GABA-A receptor antagonists, pharmacophore models have also been developed. These models help in understanding the key interaction points with the receptor, which typically include hydrogen bond donors and acceptors, and hydrophobic regions, dictated by the substitution pattern on the pyridazine nucleus. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. Various QSAR approaches have been applied to pyridazine derivatives.

One approach involves the use of Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to develop predictive models. For instance, QSAR models have been developed for pyridazine-based corrosion inhibitors. kfupm.edu.sa In these models, quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment, calculated using Density Functional Theory (DFT), are correlated with the experimental inhibition efficiencies. kfupm.edu.sa The resulting models can then be used to predict the anticorrosion ability of new pyridazine derivatives. kfupm.edu.sa

Another example is the development of a descriptor-based QSAR model for a series of 33 aminopyridazine derivatives of γ-aminobutyric acid (GABA) acting as selective GABA-A antagonists. dovepress.com This model utilized a combination of constitutional, geometrical, and physicochemical descriptors calculated from the chemical structures. dovepress.com While the initial model could explain a limited amount of the variance in activity, it provided insights into the structural requirements for antagonism and served as a basis for further refinement. dovepress.com

The general workflow for developing a QSAR model for pyridazine derivatives typically involves the following steps:

Data Set Collection: A series of pyridazine derivatives with their experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the series.

Model Development: Statistical methods like MLR or machine learning techniques like ANN are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

These QSAR models, once validated, can be instrumental in the virtual screening of large compound libraries and in the rational design of new pyridazine derivatives with enhanced biological activity.

Biological Activities and Mechanistic Elucidation Pre Clinical Focus

Anticancer Activity and Underlying Molecular Mechanisms

Derivatives of the pyridazine (B1198779) core have demonstrated notable efficacy against various cancer cell lines. The primary mechanisms investigated involve the inhibition of key enzymes in cell cycle regulation, modulation of cellular pathways leading to apoptosis, and interference with the dynamics of the cellular cytoskeleton.

Investigation of Kinase Inhibition (e.g., Cyclin-Dependent Kinase 2 (CDK2) Inhibition)

A series of 3,6-disubstituted pyridazines has been identified as a novel class of anticancer agents that target Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression. nih.gov The overactivity of CDKs is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov

In a study evaluating a series of these derivatives, several compounds exhibited potent inhibitory activity against CDK2. nih.gov For instance, specific pyridazine derivatives, when tested for their ability to inhibit CDK2, showed significant efficacy. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most active compounds.

| Compound | CDK2 IC50 (nM) |

| 11e | 151 |

| 11h | 43.8 |

| 11l | 55.6 |

| 11m | 20.1 |

This table presents the in vitro inhibitory activity of selected 3,6-disubstituted pyridazine derivatives against CDK2. nih.gov

Notably, compound 11m emerged as a particularly potent inhibitor with an IC50 value of 20.1 nM. nih.gov This inhibition of CDK2 is a key mechanism through which these compounds exert their anticancer effects. nih.govnih.gov

Modulation of Cellular Pathways: Cell Cycle Progression and Apoptosis

The inhibition of CDK2 by pyridazine derivatives directly impacts cell cycle progression, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.gov Studies on human breast cancer cell lines, T-47D and MDA-MB-231, revealed that treatment with these compounds led to a significant alteration in the cell cycle distribution and an increase in apoptotic cell populations. nih.gov

For example, a pyrazolo[3,4-d]pyridazine derivative demonstrated the ability to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov The percentage of apoptotic cells in the treated A549 cells was significantly higher than in untreated cells (10.06% vs 0.57%). nih.gov This induction of apoptosis is often mediated by the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov The ability of these compounds to trigger apoptosis is a critical component of their anticancer activity. doi.orgresearchgate.net

Tubulin Polymerization Modulation

In addition to kinase inhibition, certain pyridazine-based compounds have been investigated for their ability to modulate tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for cell division, and agents that interfere with their dynamics can be effective anticancer drugs. A series of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines were designed as analogues of combretastatin (B1194345) A-4 (CA-4), a known tubulin polymerization inhibitor. nih.gov

One of the synthesized compounds, 4q , which features a 3-amino-4-methoxyphenyl moiety, exhibited highly potent antiproliferative activity against SGC-7901, A549, and HT-1080 cancer cell lines with IC50 values of 0.014, 0.008, and 0.012 µM, respectively. nih.gov Further investigations confirmed that this compound effectively inhibited tubulin polymerization and disrupted the microtubule network within cancer cells. nih.gov Molecular modeling studies suggested that it binds to the colchicine (B1669291) binding site on tubulin, thereby exerting its antimitotic effects. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Antimicrobial Efficacy and Mechanisms

The pyridazine scaffold has also been utilized in the development of novel antimicrobial agents. Researchers have synthesized and evaluated various derivatives for their activity against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Targets (e.g., DNA gyrase)

Several pyridazine-containing compounds have been investigated for their antibacterial properties. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, has been identified as a key target for some of these derivatives. nih.govnih.gov

The pyrrolamides, a class of antibacterial agents targeting DNA gyrase, were identified through fragment-based lead generation. nih.gov These compounds bind to the ATP pocket of DNA gyrase, inhibiting its function and leading to bacterial cell death. nih.gov While specific derivatives of 3,6-dichloro-4-(phenoxymethyl)pyridazine targeting DNA gyrase are a subject of ongoing research, the broader class of pyridazine-containing molecules has shown promise in this area.

Antifungal Spectrum and Targets (e.g., enoyl-ACP reductase)

The antifungal potential of pyridazine derivatives has also been explored. While the direct inhibition of enoyl-ACP reductase by this compound derivatives is an area requiring more specific research, related heterocyclic compounds have shown activity against various fungal species. For instance, certain isonicotinic acid hydrazide derivatives have exhibited significant activity against Candida albicans and Aspergillus niger, with some compounds showing efficacy comparable to the standard drug fluconazole. nih.gov The exploration of pyridazine derivatives as specific inhibitors of fungal enoyl-ACP reductase remains a potential avenue for the development of new antifungal agents.

Insecticidal Activity and Proposed Modes of Action

Direct studies on the insecticidal activity of this compound are not extensively available in the reviewed scientific literature. However, the broader class of pyridazine derivatives has been investigated for insecticidal properties, with several proposed modes of action.

A novel class of insecticides, pyridazine pyrazolecarboxamides (PPCs), has been developed for the control of piercing-sucking insects like aphids and whiteflies. nih.gov The representative compound, dimpropyridaz, functions as a proinsecticide, which is metabolically converted in the target insect to its active secondary amide form. nih.gov This active metabolite potently inhibits the function of insect chordotonal neurons, which are mechanoreceptors crucial for hearing, proprioception, and gravity sensing. nih.gov Unlike other insecticides that hyperactivate these neurons, the active metabolites of PPCs lead to their silencing and a decrease in intracellular calcium levels. nih.gov This inhibitory action occurs at a molecular target upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, indicating a novel mode of action distinct from existing insecticide groups. nih.gov

Another proposed mechanism for pyridazine-related compounds involves the inhibition of mitochondrial electron transport. Specifically, some pyridazinones are suggested to inhibit NADH-CoQ reductase, disrupting the formation of adenosine (B11128) triphosphate (ATP) and leading to cellular death. researchgate.net Other related heterocyclic insecticides, like fipronil (B1672679) (a pyrazole), act by blocking GABA-gated chloride channels in neurons. researchgate.net

Furthermore, recent research on pyridine (B92270) alkylsulfone derivatives suggests a mode of action involving the inhibition of the vesicular acetylcholine (B1216132) transporter (VAChT). revistacultivar.com By blocking VAChT, these compounds prevent the loading of acetylcholine into synaptic vesicles, which impairs cholinergic synaptic transmission and compromises the neuromuscular function of insects, ultimately leading to death. revistacultivar.com

Enzyme Inhibition Studies

Acetylcholinesterase and Carbonic Anhydrase Inhibition

There is no specific data available on the inhibition of acetylcholinesterase (AChE) or carbonic anhydrase (CA) by this compound. However, research on other pyridazine-containing heterocyclic systems has demonstrated inhibitory activity against these enzymes.

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors. This is a common mechanism of action for several insecticides. researchgate.net Substituted imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and evaluated for their AChE inhibitory potential. researchgate.net Notably, compounds such as 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine have shown potent AChE inhibition with IC50 values in the nanomolar range. researchgate.net

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Studies on benzenesulfonamides incorporating pyridazinecarboxamide moieties have shown that these compounds can act as inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov Similarly, a series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and showed interesting inhibitory activity against cytosolic isoforms hCA I and hCA II, as well as bacterial β- and γ-CAs. mdpi.com The inhibitory activity and isoform selectivity of these compounds depend on the specific substitution patterns on the heterocyclic core. nih.govmdpi.com

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine derivatives | Acetylcholinesterase (AChE) | Potent inhibition with IC50 values in the nanomolar range. | researchgate.net |

| Pyridazinecarboxamide-containing sulfonamides | Carbonic Anhydrase (CA) isoforms I, II, IX, XII | Demonstrated isoform-selective inhibition. | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase (CA) isoforms I, II and bacterial CAs | Showed significant inhibition against cytosolic and bacterial carbonic anhydrases. | mdpi.com |

Histone Deacetylase (HDAC) Inhibition

No direct research has been published regarding the histone deacetylase (HDAC) inhibitory activity of this compound. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. nih.gov HDAC inhibitors have emerged as important therapeutic targets, particularly in oncology. nih.gov While the pyridazine scaffold is common in medicinal chemistry, its specific application in the design of HDAC inhibitors is not well-documented in the available literature. Research on HDAC inhibitors has largely focused on other chemical scaffolds. For instance, Tubastatin A is a selective inhibitor of HDAC6, a specific class IIb HDAC that is predominantly located in the cytoplasm and deacetylates non-histone proteins like α-tubulin and HSP90. nih.gov

Other Biological Activities (e.g., anti-inflammatory, cardiotonic, herbicidal, plant growth regulation)

While specific data for this compound is limited, various biological activities have been reported for other pyridazine derivatives.

Herbicidal Activity: The pyridazine ring is a component of several herbicides. nih.govnih.gov Research on 4-(3-Trifluoromethylphenyl)pyridazine derivatives has shown significant bleaching and herbicidal activities. nih.govnih.gov For instance, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited excellent herbicidal effects, with some compounds showing high activity at application rates as low as 7.5 g/ha. nih.gov Structure-activity relationship studies indicated that a substituted phenoxy group at the 3-position and an electron-withdrawing group on the para-position of the benzene (B151609) ring were crucial for high herbicidal activity. nih.gov Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to act as herbicides by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com

Anti-inflammatory Activity: The pyridazinone structure is considered a promising scaffold for developing novel anti-inflammatory agents. mdpi.com Hybrid compounds combining pyrazole (B372694) and pyridazine pharmacophores have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govrsc.org Certain trimethoxy-substituted pyrazole-pyridazine hybrids demonstrated higher COX-2 inhibitory activity than the commercial drug celecoxib. rsc.org These compounds were also found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines. nih.govrsc.org

Cardiotonic Activity: Certain 4,5-dihydro-3(2H)-pyridazinone derivatives have been identified as a class of positive inotropic agents. nih.gov Specifically, 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and found to produce dose-related increases in myocardial contractility with relatively minor effects on heart rate. nih.gov The proposed mechanism for this cardiotonic action is the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov

Plant Growth Regulation: There is no specific information available in the reviewed literature on the plant growth regulating activities of this compound or closely related pyridazine derivatives. Studies in this area have focused on other chemical classes, such as chloro-aromatic acids. nih.gov

Investigation of Biological Targets and Pathways

The diverse biological activities of pyridazine derivatives are a result of their interaction with a variety of biological targets and pathways.

| Biological Activity | Compound Class | Investigated Target/Pathway | Mechanism |

|---|---|---|---|

| Insecticidal | Pyridazine pyrazolecarboxamides (PPCs) | Chordotonal organs | Inhibition of neuronal function, leading to silencing of the organ. nih.gov |

| Insecticidal | Pyridine alkylsulfones | Vesicular acetylcholine transporter (VAChT) | Inhibition of acetylcholine loading into synaptic vesicles, disrupting neurotransmission. revistacultivar.com |

| Herbicidal | Pyrido[2,3-d]pyrimidines | Protoporphyrinogen oxidase (PPO) | Inhibition of chlorophyll (B73375) biosynthesis. mdpi.com |

| Anti-inflammatory | Pyrazole–pyridazine hybrids | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2, reducing the synthesis of prostaglandins. nih.govrsc.org |

| Anti-inflammatory | Pyrazole–pyridazine hybrids | TNF-α, IL-6, NO, PGE-2 pathways | Inhibition of the production of pro-inflammatory cytokines and mediators. nih.govrsc.org |

| Cardiotonic | 4,5-dihydro-3(2H)-pyridazinones | Cardiac phosphodiesterase fraction III (PDE III) | Selective inhibition of PDE III, leading to increased myocardial contractility. nih.gov |

Future Perspectives and Research Trajectories

Identification of Novel Chemical Entities for Biological or Agrochemical Applications

The inherent chemical functionalities of 3,6-Dichloro-4-(phenoxymethyl)pyridazine make it an attractive starting point for the synthesis of new chemical entities with potential biological or agrochemical applications. The dichloro-substituted pyridazine (B1198779) ring is a common feature in molecules with a wide range of bioactivities, including anticancer and herbicidal properties.

The phenoxymethyl (B101242) group at the 4-position offers a handle for further structural modifications. By varying the substituents on the phenyl ring, it is possible to fine-tune the steric and electronic properties of the molecule, which could in turn modulate its biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups could influence the compound's interaction with biological targets.

Research in recent years has highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents. nih.govnih.gov A study on a series of these compounds revealed significant anti-proliferative activity against human breast cancer cell lines. nih.govnih.gov This suggests that this compound could serve as a valuable scaffold for the development of new oncological therapeutics. Further derivatization of this core structure could lead to the identification of compounds with enhanced potency and selectivity.

| Compound Class | Biological Target/Application | Reported Activity |

| 3,6-disubstituted pyridazines | Anticancer (Cyclin-dependent kinase 2) | Submicromolar growth inhibition against breast cancer cell lines. nih.govnih.gov |

| Pyridazinone derivatives | Thyroid Hormone Receptor β agonist | Treatment of dyslipidemia. nih.gov |

| Diclomezine | Agrochemical (Fungicide) | Control of fungal pathogens in plants. nih.gov |

This table presents a summary of activities for structurally related pyridazine compounds, suggesting potential areas of investigation for this compound.

Development of Advanced Chemical Probes for Biological Systems

The development of chemical probes is crucial for elucidating complex biological pathways and for the validation of new drug targets. The structure of this compound is well-suited for its development into a chemical probe. The reactive chlorine atoms on the pyridazine ring can be displaced by a variety of nucleophiles, allowing for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels.

Such probes could be used to identify the protein targets of this class of compounds, providing valuable insights into their mechanism of action. By understanding how these molecules interact with biological systems at a molecular level, researchers can design more effective and selective drugs. The synthesis of a focused library of probes based on the this compound scaffold could be a fruitful area of future research.

Integration with Modern High-Throughput Screening and Drug Discovery Paradigms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.govnih.gov The synthetic tractability of this compound makes it an ideal candidate for inclusion in HTS campaigns. Its core structure can be readily modified to generate a diverse library of analogs, which can then be screened against a wide range of biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.